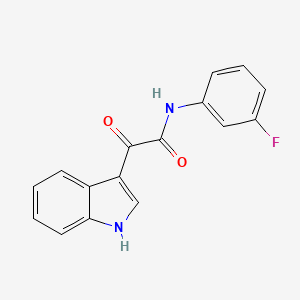

N-(3-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C16H11FN2O2 and its molecular weight is 282.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activities, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₁FN₂O₂, with a molecular weight of approximately 282.27 g/mol. The compound features a unique structure characterized by a fluorinated phenyl group and an indole moiety, which may enhance its biological interactions and activity.

Anticancer Properties

This compound exhibits significant anticancer activity, primarily through the induction of apoptosis in cancer cells. Preliminary studies indicate that it activates caspase-dependent pathways, specifically caspase-3 and caspase-8, leading to cell cycle arrest and increased apoptosis in various cancer cell lines, including HepG2 (liver) and HeLa (cervical) cells .

Table 1: Summary of Biological Activities

| Activity | Details |

|---|---|

| Apoptosis Induction | Activates caspase-3 and caspase-8 in HepG2 and HeLa cells |

| Cell Cycle Arrest | Causes G1/S phase arrest in treated cancer cells |

| Target Interaction | Interacts with proteins involved in cell signaling pathways related to cancer progression |

The mechanism by which this compound induces apoptosis involves the modulation of key signaling pathways. Research indicates that this compound may inhibit anti-apoptotic factors while promoting pro-apoptotic signals, thus tipping the balance towards apoptosis in cancerous cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Moiety: Synthesis begins with the preparation of the indole derivative.

- Acylation Reaction: The indole derivative is reacted with a fluorinated phenyl compound under controlled conditions to yield the desired amide product.

The reaction conditions are optimized to ensure high yields and purity, often involving solvents like ethyl ether or tetrahydrofuran.

Case Studies

Several studies have explored the efficacy of this compound against various cancer types:

- Study on HepG2 Cells: A study demonstrated that treatment with this compound led to a significant increase in apoptotic cell death compared to untreated controls, with a notable activation of caspase pathways .

- HeLa Cell Line Analysis: In another study, HeLa cells treated with this compound showed marked reductions in cell viability, highlighting its potential as an effective anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₇H₁₃FN₂O₂ | Contains a para-fluorobenzyl group |

| N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₆H₁₁FN₂O₂ | Features a meta-fluoro substituent |

| N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₇H₁₃N₂O₂ | Contains a methyl group instead of fluorine |

The fluorination pattern in this compound is believed to enhance its biological activity compared to other derivatives.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-10-4-3-5-11(8-10)19-16(21)15(20)13-9-18-14-7-2-1-6-12(13)14/h1-9,18H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPJALGRRAWHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.